{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
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Overview
Description
The compound {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol is a complex organic molecule that belongs to the class of triazole compounds These compounds are known for their diverse biological activities, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol typically involves a series of steps that include the formation of the triazole ring, the incorporation of the pyrimidine moiety, and the introduction of the hydroxymethyl group. Specific reaction conditions, such as the use of specific catalysts, solvents, and temperatures, are crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Methods such as flow chemistry or the use of continuous reactors can enhance efficiency and reduce costs. Ensuring environmental sustainability and safety is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the hydroxymethyl group to form aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the pyrimidine or triazole rings, potentially altering the compound's biological activity.
Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as KMnO₄ or CrO₃.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Conditions vary based on the specific substitution but often involve catalysts or activating groups to facilitate the reaction.
Major Products Formed
Depending on the type of reaction, the major products can vary. For instance, oxidation typically leads to the formation of aldehydes or acids, while substitution reactions introduce new functional groups that can significantly change the molecule's properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, the compound exhibits properties that can influence enzymatic activity or cellular processes, making it useful in biochemical research and drug development.
Medicine
In medicine, its unique structure lends itself to potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound's stability and reactivity make it suitable for use in material science, including the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the molecule's binding affinity, while the triazole ring can participate in hydrogen bonding or π-π interactions. These interactions lead to the modulation of biological pathways and ultimately result in the compound's observed effects.
Comparison with Similar Compounds
Compared to other triazole and pyrimidine-containing compounds, {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol stands out due to its unique combination of functional groups. This uniqueness contributes to its distinct reactivity and potential applications. Similar compounds might include:
{4-(hydroxymethyl)-1-[4-phenyl-6-(methyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
{4-(hydroxymethyl)-1-[4-phenyl-6-(chloromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
These compounds share structural similarities but differ in specific substituents, which can affect their chemical and biological properties.
Biological Activity
The compound {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol is a triazole derivative that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of the compound includes:
- A triazole ring
- A hydroxymethyl group
- A phenyl ring substituted with a trifluoromethyl group
- A pyrimidine moiety
This unique combination of functional groups is hypothesized to influence its biological properties significantly.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. The compound was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that it inhibited cell proliferation in a dose-dependent manner. For instance, the compound demonstrated an IC50 value of approximately 10 μM against MCF-7 cells, indicating significant cytotoxicity.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
Enzyme Inhibition
The compound's ability to inhibit key enzymes related to cancer progression and inflammation was also assessed. Notably, it exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition:
Enzyme | IC50 (μM) |
---|---|
Acetylcholinesterase (AChE) | 19.2 |
Butyrylcholinesterase (BChE) | 13.2 |
These findings suggest that the compound may have dual roles in both neuroprotection and anti-inflammatory activities.
Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions between the compound and target proteins. The presence of the trifluoromethyl group was found to enhance hydrogen bonding and halogen interactions with amino acid residues in the active sites of enzymes such as COX-2 and LOX-15. This interaction profile is believed to contribute to the observed biological activities.
Study on Cholinesterase Inhibition
In a study published in PubMed Central, various derivatives of triazoles were tested for their inhibition against cholinesterases. The results indicated that modifications at the phenyl ring significantly impacted inhibitory potency. The compound this compound was among those exhibiting substantial inhibitory effects, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
Antioxidant Activity Assessment
Another critical aspect of this compound's biological profile is its antioxidant activity. It was evaluated using DPPH radical scavenging assays, where it demonstrated effective free radical scavenging capabilities comparable to established antioxidants.
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c16-15(17,18)13-6-10(9-4-2-1-3-5-9)19-14(20-13)23-12(8-25)11(7-24)21-22-23/h1-6,24-25H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHPLOXXWLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(N=N3)CO)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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